molecular formula C9H12BrN B12290426 (R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

(R)-1-(3-Bromo-5-methylphenyl)ethan-1-amine

Katalognummer: B12290426
Molekulargewicht: 214.10 g/mol
InChI-Schlüssel: LTOZVMUMNVAZDC-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Bromo-5-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with an amine group attached to the ethan-1-amine chain. The ® configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.

    Amine Introduction: The brominated intermediate is then subjected to a nucleophilic substitution reaction with an appropriate amine source to introduce the ethan-1-amine chain.

Industrial Production Methods

Industrial production of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine may involve large-scale bromination and amine substitution reactions, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Bromo-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Bromo-5-methylphenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromo-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Bromo-5-methylphenyl)ethan-1-amine: The enantiomer of the compound with the opposite spatial arrangement.

    1-(3-Bromo-5-methylphenyl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(3-Chloro-5-methylphenyl)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

®-1-(3-Bromo-5-methylphenyl)ethan-1-amine is unique due to its specific ® configuration, which can result in different biological and chemical properties compared to its (S) enantiomer or racemic mixture. The presence of the bromine atom also imparts distinct reactivity and interactions compared to similar compounds with different halogen atoms.

Eigenschaften

Molekularformel

C9H12BrN

Molekulargewicht

214.10 g/mol

IUPAC-Name

(1R)-1-(3-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI-Schlüssel

LTOZVMUMNVAZDC-SSDOTTSWSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)Br)[C@@H](C)N

Kanonische SMILES

CC1=CC(=CC(=C1)Br)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.